molecular formula C13H17N B1600389 N-Benzyl-N-cyclopropylcyclopropanamine CAS No. 246257-67-0

N-Benzyl-N-cyclopropylcyclopropanamine

Cat. No.: B1600389
CAS No.: 246257-67-0
M. Wt: 187.28 g/mol
InChI Key: NMQCJEFVOVIFAZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclopropylcyclopropanamine: is an organic compound with the molecular formula C13H17N It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to two cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-cyclopropylcyclopropanamine typically involves the reaction of benzylamine with cyclopropylcarbinol under specific conditions. One common method includes the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-cyclopropylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd-C

    Substitution: Electrophilic reagents like alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-Benzyl-N-cyclopropylcyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Benzyl-N-cyclopropylcyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. One notable mechanism is its role as a suicide inhibitor of cytochrome P450 enzymes. This involves a ring-opening mechanism facilitated by proton-coupled electron transfer, leading to the inactivation of the enzyme .

Comparison with Similar Compounds

  • N-Benzylcyclopropylamine
  • N-Cyclopropylcyclopropanamine
  • N-Benzylamine

Comparison: N-Benzyl-N-cyclopropylcyclopropanamine is unique due to the presence of both benzyl and cyclopropyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the dual cyclopropyl groups may enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-benzyl-N-cyclopropylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCJEFVOVIFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441371
Record name N-Benzyl-N-cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246257-67-0
Record name N,N-Dicyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246257-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N-cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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